molecular formula C26H23N3O6S B5212437 N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide

Cat. No.: B5212437
M. Wt: 505.5 g/mol
InChI Key: FLOCSEZBCFBOCU-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a glycinamide moiety, and substituted phenyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives and sulfonyl-substituted aromatic compounds. Examples include:

  • N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylglycinamide
  • N-(4-methoxyphenyl)-N-(4-nitrophenyl)sulfonylglycinamide

Uniqueness

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6S/c1-18-7-14-24(16-25(18)29(31)32)36(33,34)28(22-10-12-23(35-2)13-11-22)17-26(30)27-21-9-8-19-5-3-4-6-20(19)15-21/h3-16H,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOCSEZBCFBOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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